2-Amino-2,3-dimethylpentanoic acid;hydrochloride
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Overview
Description
2-Amino-2,3-dimethylpentanoic acid hydrochloride is a compound with a molecular weight of 181.66 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-3,3-dimethylpentanoic acid hydrochloride . The InChI code is 1S/C7H15NO2.ClH/c1-4-7(2,3)5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 181.66 .Scientific Research Applications
Enantiomeric Excesses in Meteoritic Amino Acids
Research on 2-amino-2,3-dimethylpentanoic acid (among other amino acids) from the Murchison meteorite has shown enantiomeric excesses, suggesting an asymmetric influence on organic chemical evolution before the origin of life. These findings have significant implications for understanding prebiotic chemistry and the origins of life on Earth (Cronin & Pizzarello, 1997).
Photochemical Dimerization of 2-Aminopyridines and 2-Pyridones
Studies involving the photochemical reactions of 2-aminopyridine derivatives, while not directly involving 2-amino-2,3-dimethylpentanoic acid, provide insights into the reactivity of similar structures under ultraviolet irradiation. These investigations help in understanding the behavior of amino acids and their derivatives in various chemical environments (Taylor & Kan, 1963).
Synthesis and Applications of Amino Acid Derivatives
The synthesis of various amino acid derivatives, including 2-amino-1-hydroxyethylene-1,1-bisphosphonic acid, showcases the versatility of amino acids in the development of new compounds with potential applications in medicine and materials science. This demonstrates the broader utility of amino acids beyond their biological roles (Griffiths et al., 1997).
Conformational Analyses of Amino Acid Derivatives
Conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives offer valuable information for drug design and the development of biologically active molecules. These studies contribute to the understanding of how structural variations influence molecular interactions and biological activity (Nitek et al., 2020).
Synthesis of Biochemical Labeling Reagents
Research into the synthesis of dimeric cluster molecules with a single reactive amino group for use in labeling biological macromolecules highlights the importance of amino acid derivatives in biochemical research. Such compounds are crucial for the visualization and study of biological structures at the molecular level (Yang & Frey, 1984).
Safety and Hazards
Properties
IUPAC Name |
2-amino-2,3-dimethylpentanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-5(2)7(3,8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPHZLJYXRWFDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.